5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one
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Overview
Description
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of benzylthiol with a suitable isoxazole precursor under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the 4-position of the isoxazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isoxazole ring.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated isoxazole derivatives.
Substitution: Isoxazole derivatives with various substituents at the 4-position.
Scientific Research Applications
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloroisoxazole: Lacks the benzylthio group, making it less versatile in terms of chemical modifications.
5-(methylthio)methyl-4-chloroisoxazole: Similar structure but with a methylthio group instead of a benzylthio group, which may affect its reactivity and biological activity.
5-((phenylthio)methyl)-4-chloroisoxazole:
Uniqueness
5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the benzylthio and chloro groups, which provide a combination of reactivity and stability
Properties
CAS No. |
89661-01-8 |
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Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
5-(benzylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-9(15-13-11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
XMSBVOKGBQLFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl |
Origin of Product |
United States |
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